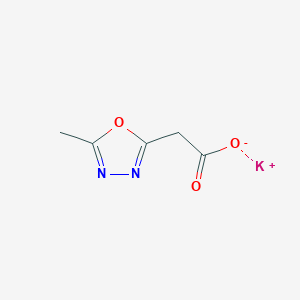![molecular formula C5H2Br2N4 B1391825 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 959755-46-5](/img/structure/B1391825.png)
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Vue d'ensemble
Description
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is used as an active pharmaceutical intermediate . It is a part of the Thermo Scientific Chemicals brand product portfolio .
Synthesis Analysis
The synthesis of 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused quinoxaline and quinoxalinone-containing analogs is achieved through a variety of synthetic routes . Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is represented as C1=C(N2C(=NC=N2)C(=N1)Br)Br . The molecular weight is given as g/mol .Chemical Reactions Analysis
The chemical reactions involving 1,2,3-triazolo[1,5-a]pyrazines are complex and can involve various synthetic routes . For instance, cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles are two typical modes of constructing these heterocyclic ring systems .Applications De Recherche Scientifique
- Field : Medicinal Chemistry
- Application : Triazole compounds, including triazolo pyrazine derivatives, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
- Methods : The synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
- Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
- Field : Medicinal Chemistry
- Application : Triazolopyrazines, including 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine, can be used as building blocks in medicinal chemistry .
- Methods : The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .
- Results : The approaches were used to create a small library of the triazolopyrazines with a variety of substituents in position 3 .
- Field : Microbiology
- Application : Newly synthesized triazolo pyrazine derivatives have been tested for their antibacterial activities .
- Methods : The antibacterial activities were tested using the microbroth dilution method .
- Results : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .
Pharmacological Potentials
Medicinal Chemistry Building Blocks
Antibacterial Activity
- Field : Microbiology
- Application : Triazole compounds, including triazolo pyrazine derivatives, are used in the development of antifungal drugs .
- Methods : The synthesis and study of their antifungal potential of substituted 1,2,4-triazole analogues .
- Results : The commercially available triazole-containing drugs are fluconazole, voriconazole (antifungal) .
- Field : Biochemistry
- Application : Triazolo pyrazine derivatives have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .
- Methods : The methods involve the synthesis of triazolo pyrazine derivatives and their evaluation as FABPs inhibitors .
- Results : Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets .
- Field : Pharmacology
- Application : Triazole compounds, including triazolo pyrazine derivatives, are used in the development of antitubercular drugs .
- Methods : The synthesis and study of their antitubercular potential of substituted 1,2,4-triazole analogues .
- Results : Triazole nucleus is present as a central structural component in a number of drug classes such as antitubercular .
Antifungal Activity
Fatty Acid-Binding Proteins (FABPs) Inhibitors
Antitubercular Activity
- Field : Pharmacology
- Application : Triazole compounds, including triazolo pyrazine derivatives, are used in the development of antidepressant drugs .
- Methods : The synthesis and study of their antidepressant potential of substituted 1,2,4-triazole analogues .
- Results : The commercially available triazole-containing drugs are trazodone, nefazodone (antidepressant) .
- Field : Pharmacology
- Application : Triazole compounds, including triazolo pyrazine derivatives, are used in the development of antihypertensive drugs .
- Methods : The synthesis and study of their antihypertensive potential of substituted 1,2,4-triazole analogues .
- Results : The commercially available triazole-containing drug is trapidil (antihypertensive) .
- Field : Pharmacology
- Application : Triazole compounds, including triazolo pyrazine derivatives, are used in the development of antiepileptic drugs .
- Methods : The synthesis and study of their antiepileptic potential of substituted 1,2,4-triazole analogues .
- Results : The commercially available triazole-containing drug is rufinamide (antiepileptic) .
Antidepressant Activity
Antihypertensive Activity
Antiepileptic Activity
Propriétés
IUPAC Name |
5,8-dibromo-[1,2,4]triazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N4/c6-3-1-8-4(7)5-9-2-10-11(3)5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWOTLNDEITXRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=NC=N2)C(=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677834 | |
| Record name | 5,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine | |
CAS RN |
959755-46-5 | |
| Record name | 5,8-Dibromo[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20677834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1391745.png)

![5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1391749.png)
![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1391750.png)

![3-Azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B1391752.png)


![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-amine](/img/structure/B1391757.png)

![(6,8-Dichloroimidazo[1,2-a]pyridin-2-yl)-acetic acid hydrochloride](/img/structure/B1391762.png)


![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)